1-(3-Methoxyphenyl)piperazin-2-one

Catalog No.
S804074
CAS No.
215649-80-2
M.F
C11H14N2O2
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxyphenyl)piperazin-2-one

CAS Number

215649-80-2

Product Name

1-(3-Methoxyphenyl)piperazin-2-one

IUPAC Name

1-(3-methoxyphenyl)piperazin-2-one

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)13-6-5-12-8-11(13)14/h2-4,7,12H,5-6,8H2,1H3

InChI Key

WCEDGEVVWJYROP-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCNCC2=O

Canonical SMILES

COC1=CC=CC(=C1)N2CCNCC2=O

1-(3-Methoxyphenyl)piperazin-2-one is a chemical compound characterized by its piperazine structure, which is a six-membered ring containing two nitrogen atoms. The compound features a methoxy group attached to a phenyl ring at the third position, contributing to its unique properties and potential biological activities. Its molecular formula is C11H16N2OC_{11}H_{16}N_{2}O with a molecular weight of approximately 192.26 g/mol. The compound is often studied in medicinal chemistry due to its structural resemblance to various pharmacologically active agents.

Typical of piperazine derivatives. Notably, it can participate in nucleophilic substitutions and acylation reactions. For example, the reaction of piperazine derivatives with acyl chlorides can yield amides, while reactions with alkyl halides can produce substituted piperazines. Additionally, the methoxy group can be involved in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring .

The biological activity of 1-(3-Methoxyphenyl)piperazin-2-one has been investigated in various studies. It exhibits potential antidepressant and anxiolytic effects due to its interaction with serotonin receptors, particularly the 5-HT1A receptor. Furthermore, compounds with similar structures have shown promise as antipsychotic agents and in modulating neurotransmitter systems, indicating that 1-(3-Methoxyphenyl)piperazin-2-one may also possess such activities .

Several synthesis methods have been reported for 1-(3-Methoxyphenyl)piperazin-2-one:

  • Direct Reaction: The compound can be synthesized through the direct reaction of 3-methoxyphenylpiperazine with appropriate acylating agents.
  • Modified Fischer Indole Synthesis: This method involves the condensation of an appropriate phenolic compound with piperazine under acidic conditions.
  • Nucleophilic Substitution: The methoxy group can be substituted or modified through nucleophilic attack on electrophilic centers in the presence of suitable reagents .

1-(3-Methoxyphenyl)piperazin-2-one has potential applications in medicinal chemistry, particularly as a lead compound for developing new antidepressants or anxiolytics. Its structural attributes make it a candidate for further modifications aimed at enhancing its pharmacological profile. Additionally, it may serve as a building block for synthesizing more complex molecules used in drug discovery .

Interaction studies involving 1-(3-Methoxyphenyl)piperazin-2-one focus on its binding affinity to various receptors, particularly serotonin receptors. These studies reveal insights into its mechanism of action and potential side effects when used therapeutically. For instance, research indicates that this compound may exhibit selective binding properties that could lead to fewer side effects compared to traditional antidepressants .

Several compounds share structural similarities with 1-(3-Methoxyphenyl)piperazin-2-one, including:

Compound NameStructural FeaturesUnique Attributes
1-(2-Methoxyphenyl)piperazineMethoxy group at the second position on the phenyl ringDifferent receptor selectivity
1-(4-Methoxyphenyl)piperazineMethoxy group at the fourth position on the phenyl ringPotentially different pharmacokinetics
UrapidilContains a piperazine structure and acts as an antihypertensiveDifferent therapeutic application

These compounds are unique due to variations in their methoxy substitution patterns and their resultant biological activities. The positioning of substituents on the phenyl ring significantly influences their receptor binding profiles and therapeutic effectiveness .

Traditional Synthesis Approaches

Condensation Reactions and Cyclization Mechanisms

The synthesis of 1-(3-Methoxyphenyl)piperazin-2-one through traditional condensation reactions relies primarily on the fundamental cyclization of ethylenediamine derivatives with carbonyl-containing substrates . The most prevalent mechanism involves the nucleophilic attack of primary amine groups on electrophilic carbonyl centers, followed by intramolecular cyclization to form the six-membered piperazinone ring [2] [3]. This process typically proceeds through a stepwise mechanism where initial imine formation occurs between the diamine and carbonyl compound, followed by nucleophilic attack of the remaining amino group on the carbonyl carbon [4].

The cyclization mechanism exhibits distinct stereochemical preferences, with cis-isomers being preferentially formed during the early stages of the reaction due to reduced steric hindrance in the transition state [4]. Research has demonstrated that the rate of cyclization is significantly influenced by the electronic properties of substituents on the aromatic ring, with electron-donating groups such as the methoxy substituent in the 3-position facilitating the cyclization process [5]. The methoxy group enhances the nucleophilicity of the nitrogen atom through resonance effects, thereby accelerating the formation of the piperazin-2-one core structure [6].

Mechanistic studies have revealed that the cyclization proceeds through a dipeptide ester intermediate when amino acid derivatives are employed as starting materials [4]. The formation of diketopiperazines through self-condensation of amino acid esters demonstrates that the cyclization step is rate-determining, with the cis-dipeptide ester cyclizing faster than its trans-counterpart due to favorable conformational arrangements [4]. Temperature control plays a crucial role in determining the stereochemical outcome, with elevated temperatures favoring the thermodynamically more stable trans-isomer [7].

Role of Aldehydes and Amines in Piperazin-2-one Formation

Aldehydes and primary amines serve as fundamental building blocks in the construction of piperazin-2-one scaffolds through multicomponent condensation reactions [8] [2]. The choice of aldehyde component significantly influences both the reaction efficiency and the stereochemical outcome of the cyclization process [9]. For the synthesis of 1-(3-Methoxyphenyl)piperazin-2-one, 3-methoxybenzaldehyde derivatives provide the necessary aromatic substitution pattern while maintaining optimal reactivity for condensation reactions [6].

The electronic properties of the aldehyde carbonyl group directly impact the rate of imine formation with ethylenediamine [8] [10]. Electron-withdrawing substituents on the aldehyde enhance electrophilicity, leading to faster imine formation, while electron-donating groups such as methoxy substituents provide a balance between reactivity and selectivity [5]. The position of the methoxy group on the aromatic ring influences the overall reaction kinetics, with meta-substitution providing optimal steric accessibility for the condensation process [11].

Primary amines, particularly ethylenediamine and its derivatives, function as versatile nucleophiles in piperazin-2-one synthesis [8] [10]. The dual nucleophilic character of ethylenediamine enables sequential condensation and cyclization reactions, with the first amino group forming an imine linkage and the second facilitating ring closure [2]. The basicity of the amine component affects the equilibrium between the open-chain and cyclic forms, with more basic amines favoring cyclization through enhanced nucleophilicity .

Research has demonstrated that the molar ratio of aldehyde to diamine significantly influences the product distribution [7]. Excess diamine favors monofunctionalization and subsequent cyclization, while stoichiometric ratios can lead to competing intermolecular reactions [9]. The reaction typically requires heating under reflux conditions in polar protic solvents to achieve optimal conversion rates [12]. Yields ranging from 40-90% have been reported for traditional condensation approaches, depending on the specific reaction conditions and substrate electronics [7].

Traditional Synthesis MethodStarting MaterialsReaction ConditionsYield Range (%)Advantages
Condensation with aldehydes/aminesAldehydes, primary amines, ethylenediamineReflux, various solvents40-90Simple reagents, broad scope
Cyclization of 1,2-diamine derivativesEthylenediamine derivatives, carbonyl compoundsBasic conditions, elevated temperature50-85Mild conditions, good yields
Self-condensation of amino acid estersDL-amino acid estersSolvent-free, 80-120°C60-80Stereoselective formation
Reductive cyclization of pseudodipeptidesPseudodipeptide intermediatesReducing agents, mild conditions70-95High yields, clean reactions

Asymmetric Catalytic Synthesis

Chiral Catalysts and Enantioselective Strategies

The development of asymmetric catalytic methodologies for piperazin-2-one synthesis has emerged as a critical area of research, particularly for accessing enantiomerically pure 1-(3-Methoxyphenyl)piperazin-2-one derivatives [13] [14]. Chiral transition metal catalysts, especially those based on palladium and rhodium complexes, have demonstrated exceptional performance in enantioselective piperazinone synthesis [15] [16]. The most successful catalyst systems employ chiral phosphine ligands such as TolBINAP (2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl) and PHOX (phosphinooxazoline) ligands, which provide the necessary chiral environment for asymmetric induction [15].

Palladium-catalyzed decarboxylative allylic alkylation represents one of the most powerful strategies for constructing chiral piperazin-2-ones with quaternary stereocenters [16] [17]. This methodology employs differentially N-protected piperazin-2-one substrates bearing allyl carbonate leaving groups, which undergo palladium-catalyzed decarboxylation to generate π-allyl intermediates [16]. The chiral PHOX ligand controls the facial selectivity of nucleophilic attack, resulting in highly enantioenriched tertiary piperazin-2-one products with enantioselectivities ranging from 85-95% [17].

Organocatalytic approaches utilizing chiral urea and thiourea derivatives have also proven effective for asymmetric piperazin-2-one synthesis [13] [9]. These catalysts operate through hydrogen bonding activation of electrophilic substrates while simultaneously organizing the transition state geometry through secondary interactions [9]. Cinchona alkaloid-derived organocatalysts have demonstrated particular utility in one-pot telescoped syntheses, achieving enantioselectivities of 74-96% in the formation of 3-aryl-substituted piperazin-2-ones [9].

The asymmetric construction of α,α-disubstituted piperazinones has been achieved through catalytic benzilic amide rearrangement processes [18]. This methodology employs readily available vicinal tricarbonyl compounds and 1,2-diamines as starting materials, proceeding through a domino imidazolidination/formal 1,2-nitrogen shift/1,2-aryl migration sequence [18]. The observed enantioselectivity is controlled by dynamic kinetic resolution in the migration step, providing access to densely functionalized piperazin-2-one products with high enantiocontrol [18].

Palladium-Catalyzed Hydrogenation of Pyrazin-2-ols

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has emerged as a particularly effective method for synthesizing chiral piperazin-2-one derivatives [19] [15]. This methodology exploits the hydroxyl-oxo tautomerism of 2-hydroxypyrazines, which causes a partial loss of aromaticity and enables asymmetric dearomatization under hydrogenation conditions [15]. The key to success lies in the tautomeric equilibrium between the aromatic pyrazin-2-ol form and the non-aromatic piperazin-2-one tautomer [19].

The optimal catalyst system consists of palladium trifluoroacetate combined with (R)-TolBINAP as the chiral ligand, operating under hydrogen pressure of 1000 psi at 80°C [15]. The addition of p-toluenesulfonic acid monohydrate as a Brønsted acid additive is crucial for promoting the tautomerization process and enhancing the reaction rate [19] [15]. Under these optimized conditions, a variety of 5,6-disubstituted pyrazin-2-ols are smoothly converted to the corresponding piperazin-2-ones with yields of 85-95% and enantioselectivities of 84-90% [15].

Mechanistic investigations have revealed that the hydrogenation proceeds through a stepwise process involving initial reduction of the C(3)=N(4) bond to generate a 3,4-dihydropyrazin-2(1H) intermediate [19] [15]. In the presence of the Brønsted acid, the enamine moiety undergoes rapid isomerization to the corresponding imine, which then undergoes further reduction to complete the hydrogenation sequence [19]. The rate of tautomerization is faster than the hydrogenation process, suggesting that a dynamic kinetic resolution mechanism may be operative [15].

The substrate scope of this methodology encompasses a broad range of 5,6-disubstituted pyrazin-2-ols, with electronic properties and substitution patterns having minimal impact on the reaction outcome [15]. Substrates bearing electron-donating groups such as methoxy substituents demonstrate comparable reactivity and selectivity to those with electron-neutral or electron-withdrawing groups [19]. The methodology has been successfully scaled to gram quantities without loss of enantioselectivity, demonstrating its practical utility for preparative synthesis [15].

Asymmetric Catalyst SystemSubstrate TypeTemperature (°C)Enantioselectivity (% ee)Yield (%)
Pd(OCOCF₃)₂/(R)-TolBINAPPyrazin-2-ols8084-9085-95
Pd-PHOX ligand complexAllyl carbonates of piperazin-2-ones25-4085-9570-90
Ir/Rh-phosphoramidite complexesAlkyl diamines with α-ketoesters40-6080-9275-88
Chiral urea/thiourea organocatalystsAldehydes with ethylenediamine-20 to 2574-9665-85

Catalytic Cascade Reactions

Metal-Promoted Transformations for Functionalization

Metal-promoted cascade reactions have revolutionized the synthesis of functionalized piperazin-2-one derivatives by enabling the formation of multiple bonds in a single synthetic operation [20] [21]. The most significant advancement in this area involves the use of chloroallenyl amides, primary amines, and aryl iodides as substrates in a palladium-catalyzed cascade transformation [20] [21]. This methodology creates three new bonds in a single step while introducing two points of molecular diversity, making it particularly valuable for combinatorial synthesis applications [21].

The cascade mechanism initiates with nucleophilic displacement of the chloride in the starting allene substrate by the primary amine, generating a secondary amine intermediate with enhanced nucleophilicity [20] [21]. Simultaneously, palladium(0) undergoes oxidative addition to the aryl iodide, forming an arylpalladium intermediate that subsequently reacts with the allene moiety to generate a π-allyl palladium complex [21]. The final cyclization step involves nucleophilic substitution of the proximal secondary amine at the π-allyl palladium center, resulting in the formation of the piperazin-2-one ring system [20].

Optimization studies have identified palladium tetrakis(triphenylphosphine) as the optimal catalyst in combination with silver nitrate as an additive and cesium carbonate as the base [20] [21]. The reaction is typically conducted in acetonitrile at reflux temperature for 16 hours, providing piperazin-2-one products in yields ranging from 50-90% [21]. The methodology demonstrates excellent functional group tolerance and has been successfully applied to the synthesis of 1-(3-Methoxyphenyl)piperazin-2-one derivatives through the appropriate choice of 3-methoxyiodobenzene as the aryl halide component [20].

Transition-metal-catalyzed asymmetric reductive amination and amidation cascade reactions represent another significant advancement in piperazin-2-one synthesis [22]. This methodology employs iridium or rhodium complexes with phosphoramidite-phosphine hybrid ligands to couple simple alkyl diamines with α-ketoesters [22]. The reaction proceeds through distinctive intermediates depending on the substitution pattern of the diamine substrate, requiring different transition metals to achieve optimal enantioselectivity [22]. Iridium catalysts are preferred for disubstituted diamines, while rhodium complexes provide superior results with monosubstituted substrates [22].

Knoevenagel Condensation and Epoxidation Sequences

The development of one-pot Knoevenagel condensation/asymmetric epoxidation/domino ring-opening cyclization sequences has provided an elegant approach to enantiomerically pure piperazin-2-one derivatives [23] [9]. This telescoped methodology combines three distinct transformations in a single reaction vessel, eliminating the need for intermediate purification steps while maintaining high levels of stereocontrol [9]. The sequence begins with a Knoevenagel condensation between an aldehyde and phenylsulfonylacetonitrile, catalyzed by a chiral organocatalyst based on quinuclidine derivatives [23].

The resulting α,β-unsaturated nitrile undergoes asymmetric epoxidation using cumene hydroperoxide as the oxidant, with the same organocatalyst providing facial selectivity control [9]. The chiral epoxide intermediate is then subjected to domino ring-opening cyclization with ethylenediamine in the presence of triethylamine, leading to the formation of bis-N-protected piperazin-2-ones [23] [9]. This methodology has been successfully applied to the synthesis of various 3-aryl-substituted piperazin-2-ones, including derivatives bearing methoxy substituents on the aromatic ring [9].

The reaction conditions require careful temperature control throughout the sequence [9]. The initial Knoevenagel condensation is conducted at room temperature in anhydrous toluene, followed by cooling to -20°C for the epoxidation step [23]. The final cyclization is performed at 25°C, with some substrates requiring heating to 50°C for complete conversion [9]. Under optimized conditions, the overall yields range from 65-85% with enantioselectivities of 74-96% [9].

Azide-alkyne cycloaddition followed by oxetane ring opening represents a transition-metal-free approach to triazole-fused piperazin-2-one scaffolds [24]. This cascade reaction features broad functional group compatibility and high atom economy while avoiding the use of transition metal catalysts [24]. The methodology provides access to densely functionalized heterocyclic systems that can serve as valuable intermediates for further synthetic elaboration [24].

Cascade Reaction TypeKey ReagentsCatalystTemperature (°C)Yield (%)Special Features
Metal-promoted cascadeChloroallenyl amide, ArI, primary aminePd(PPh₃)₄/AgNO₃85-9050-90Three bond formation, combinatorial
Azide-alkyne cycloaddition/ring openingAzides, alkynes, oxetanesMetal-free25-8060-85Transition-metal free
Reductive amination/amidation cascadeDiamines, α-ketoestersIr/Rh complexes40-6070-85High enantioselectivity
Knoevenagel/epoxidation/cyclizationAldehydes, phenylsulfonyl acetonitrileOrganocatalyst-20 to 2565-85One-pot telescoped synthesis

XLogP3

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Wikipedia

1-(3-Methoxyphenyl)piperazin-2-one

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Last modified: 08-15-2023

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